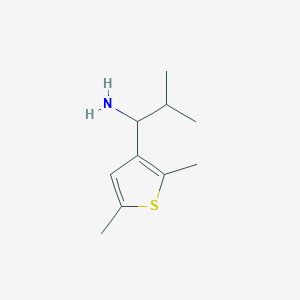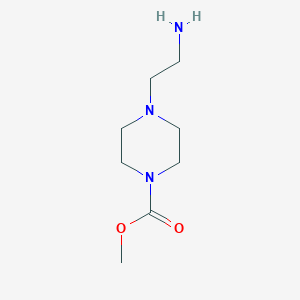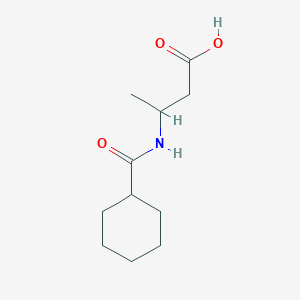
3-(Cyclohexylformamido)butanoic acid
Vue d'ensemble
Description
3-(Cyclohexylformamido)butanoic acid is a chemical compound with the CAS Number: 1094766-18-3 . Its IUPAC name is 3-[(cyclohexylcarbonyl)amino]butanoic acid . The molecular weight of this compound is 213.28 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H19NO3/c1-8(7-10(13)14)12-11(15)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A study by Kumar et al. (2012) developed an efficient procedure for synthesizing 3-(3-arylthioureido)propanoic/butanoic acid, demonstrating the potential of using compounds like 3-(Cyclohexylformamido)butanoic acid in the synthesis of complex organic structures (Kumar et al., 2012).
Catalysis and Chemical Industry Applications
- Wang et al. (2011) reported a catalyst using cyclohexanone (a related compound) for the selective hydrogenation of phenol in the chemical industry, indicating a potential application area for this compound (Wang et al., 2011).
Enamine Chemistry
- Research by Carlsson and Lawesson (1982) on the reduction of enaminones, which can be synthesized from compounds like cyclohexanone, suggests a role for this compound in the study of enamine chemistry (Carlsson & Lawesson, 1982).
Synthesis of Pharmaceutical Compounds
- Jiménez et al. (2017) explored the synthesis of chiral 3-(p-tolyl) butanoic acids, indicating that derivatives of butanoic acid like this compound could be valuable in pharmaceutical research (Jiménez et al., 2017).
Enzyme Inhibition Studies
- A study by Nazir et al. (2018) used 4-(1H-indol-3-yl)butanoic acid in the synthesis of compounds for urease enzyme inhibition, suggesting potential research applications for this compound in enzyme studies (Nazir et al., 2018).
Biodegradation and Environmental Applications
- Research by Hocker et al. (2014) on the hydrolysis of polyamides by organic acids like butanoic acid highlights a possible application in the study of biodegradation and environmental impact of similar compounds (Hocker et al., 2014).
Safety and Hazards
The safety information for 3-(Cyclohexylformamido)butanoic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclohexanecarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(7-10(13)14)12-11(15)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQVGLDLIKZCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)
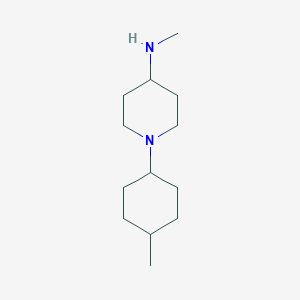

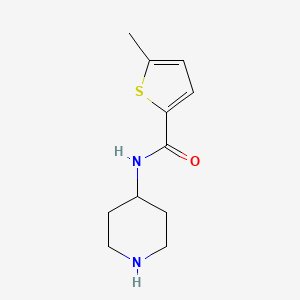
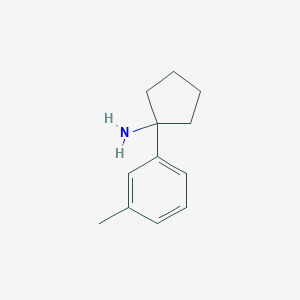

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
